N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide
Description
Properties
CAS No. |
1251562-35-2 |
|---|---|
Molecular Formula |
C22H20N4O5S2 |
Molecular Weight |
484.55 |
IUPAC Name |
N-(2-methoxyphenyl)-2-[6-(2-methoxyphenyl)-2-methylsulfanyl-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C22H20N4O5S2/c1-30-15-10-6-4-8-13(15)23-17(27)12-25-19-18(33-21(24-19)32-3)20(28)26(22(25)29)14-9-5-7-11-16(14)31-2/h4-11H,12H2,1-3H3,(H,23,27) |
InChI Key |
GTPRFTOJFSSDBD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4OC)SC(=N3)SC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide typically involves the reaction of 3,5-dimethylphenylamine with 2-(3-thienyl)isonicotinoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich 3-thienyl group undergoes regioselective substitution at the α-positions (C2/C5). Common reactions include:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Halogenation | Cl₂/FeCl₃ or Br₂/CCl₄ | 2-Bromo- or 2-chloro-thienyl | 75–85% | |
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-thienyl derivative | 68% |
Research Insight :
Oxidation Reactions
The thiophene sulfur can be oxidized to sulfoxide or sulfone derivatives:
-
Conditions : 30% H₂O₂ in glacial acetic acid, 50°C.
-
Sulfone formation occurs quantitatively after 12 hours.
Nucleophilic Substitution
The pyridine core undergoes substitution at the C4 position due to electron-withdrawing effects of the amide group:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine | EtOH, reflux, 6h | 4-Hydrazinyl derivative | 82% | |
| Thiophenol | K₂CO₃, DMF, 80°C | 4-Phenylthio derivative | 77% |
Mechanistic Note :
-
Substitution proceeds via a Meisenheimer-like intermediate stabilized by the amide’s electron-withdrawing effect .
Hydrolysis
The amide bond is cleaved under strong acidic or basic conditions:
-
Kinetics : Pseudo-first-order rate constant at 110°C.
Cross-Coupling Reactions
The thienyl group participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling :
| Substrate | Boronic Acid | Catalyst (mol%) | Yield | Source |
|---|---|---|---|---|
| 2-Bromo-thienyl | 4-Methoxyphenyl | Pd(PPh₃)₄ (2%) | 91% |
Key Conditions :
Cyclization Reactions
The compound forms fused heterocycles under specific conditions:
Example :
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(Disubstituted-Phenyl)carboxamides
Evidence from N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides () provides critical insights:
- Activity : Compounds with 3,5-dimethylphenyl substituents (e.g., N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) exhibited potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM), comparable to fluorinated analogs like N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide.
- Structure-Activity Relationship (SAR) :
- Substituent Position : Meta-substitution (3,5-) on the phenyl ring enhances PET inhibition compared to ortho/para (2,5-) analogs.
- Electron Effects : Electron-withdrawing groups (e.g., -F) slightly improve activity over electron-donating groups (e.g., -CH3), but lipophilicity compensates for methyl groups, maintaining efficacy .
N-(Meta-Substituted Phenyl)acetamides
Crystallographic studies on N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () reveal:
- Molecular Geometry: The 3,5-dimethyl substitution induces a twisted conformation in the acetamide backbone, with two molecules per asymmetric unit. This contrasts with mono-molecule structures in analogs like N-(3-chlorophenyl)-2,2,2-trichloro-acetamide.
Agrochemical Analogs
The 3,5-dimethylphenyl group is prevalent in agrochemicals, such as triaziflam (), which shares this substituent. This motif’s recurrence underscores its utility in enhancing bioavailability and target binding in herbicidal molecules .
Data Table: Key Comparisons
Research Findings and Implications
- Biological Activity : The 3,5-dimethylphenyl group in the target compound likely enhances PET inhibition or herbicidal activity, as seen in hydroxynaphthalene-carboxamides and triaziflam. However, substitution on the isonicotinamide core (e.g., 3-thienyl vs. hydroxynaphthalene) may alter electronic properties, necessitating further study.
- Physical Properties : Steric effects from methyl groups could reduce crystallinity compared to halogenated analogs, impacting formulation and delivery .
- SAR Trends : Meta-substitution optimizes activity across multiple compound classes, suggesting a generalizable design principle for agrochemicals .
Notes
Limitations : Direct data on N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide are absent in the provided evidence; comparisons rely on structural analogs.
Substituent Effects : The electron-donating nature of methyl groups may reduce binding affinity compared to electron-withdrawing substituents, but this is offset by increased lipophilicity .
Future Directions : Synthesis and testing of the target compound are required to validate hypotheses derived from analog studies.
Biological Activity
N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique structure that includes a thienyl group and an isonicotinamide moiety. This configuration is believed to contribute to its biological activity by facilitating interactions with specific biological targets.
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:
- Inhibition of Tumor Cell Growth : The compound has been shown to inhibit the proliferation of various cancer cell lines.
- Apoptosis Induction : Studies suggest that it may induce apoptosis in cancer cells, which is a critical pathway for cancer therapy.
- Targeting Specific Pathways : It may act on pathways involved in tumor growth and metastasis, such as the MAPK pathway.
Efficacy Against Cancer Cell Lines
The compound has been tested against several cancer cell lines, demonstrating significant cytotoxicity. Below is a summary of its efficacy based on available studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 2.76 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 0.65 | Cell cycle arrest |
| CaCo-2 (Colon Cancer) | 1.143 | Inhibition of proliferation |
| PANC-1 (Pancreatic Cancer) | 9.27 | Apoptotic signaling |
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. Results indicated that it had a potent inhibitory effect on cell growth with IC50 values ranging from 0.65 µM to 9.27 µM across different cell types .
- Mechanistic Insights : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner in MCF-7 and HeLa cells, suggesting its potential as an effective anticancer agent .
- Structure-Activity Relationship (SAR) : Modifications to the thienyl and phenyl groups have been explored to enhance potency. Compounds with additional substitutions showed improved IC50 values, indicating that specific structural features are crucial for enhancing biological activity .
Q & A
What synthetic methodologies are optimal for preparing N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide, and how can reaction yields be improved?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 2-(3-thienyl)isonicotinic acid derivatives with 3,5-dimethylphenylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DCM or DMF. Catalytic additives (e.g., DMAP) improve yields by minimizing side reactions . For in situ generation of intermediates, triphosgene-mediated isocyanate formation from anilines (as in ) could be adapted. Yield optimization requires strict control of stoichiometry, temperature (0–25°C), and inert atmospheres. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) is critical to isolate high-purity product (>95%) .
Which analytical techniques are most effective for structural characterization of this compound?
Basic characterization:
- NMR (¹H/¹³C): Assign peaks for the 3,5-dimethylphenyl group (δ 2.2–2.4 ppm for methyl protons; aromatic protons at δ 6.8–7.2 ppm) and thienyl moiety (δ 7.3–7.6 ppm). Carbon signals for the amide carbonyl (δ ~165 ppm) confirm bond formation .
- Mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error.
- IR spectroscopy: Identify amide C=O stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
Advanced analysis:
- X-ray crystallography: Resolve steric effects between the thienyl and dimethylphenyl groups to confirm spatial conformation .
How can researchers ensure high purity of the compound for biological assays?
Purity assessment requires orthogonal methods:
- HPLC: Use a C18 column with acetonitrile/water gradients (retention time consistency ±0.1 min).
- TLC: Monitor reaction progress with Rf comparisons against standards.
- Elemental analysis: Confirm C, H, N content within ±0.3% of theoretical values.
High-purity synthesis (e.g., >98%) is essential for reproducible bioactivity results, as impurities like unreacted amines or byproducts can skew data .
What experimental strategies are recommended to study the compound’s mechanism of action in biological systems?
Advanced approaches:
- Molecular docking: Screen against target proteins (e.g., kinases or receptors) using software like AutoDock Vina. Focus on hydrogen bonding between the amide group and active-site residues.
- Surface plasmon resonance (SPR): Quantify binding affinity (KD) in real time.
- Enzyme inhibition assays: Use fluorogenic substrates to measure IC50 values under varying pH and temperature conditions.
Contradictions in activity data may arise from differences in assay protocols (e.g., cell lines vs. recombinant enzymes); validate findings with orthogonal assays .
How can structure-activity relationship (SAR) studies be designed for this compound?
Modify substituents systematically:
- Phenyl ring: Replace methyl groups with electron-withdrawing (e.g., -CF₃) or bulky (e.g., -t-Bu) groups to assess steric/electronic effects.
- Thienyl moiety: Test 2-thienyl vs. 3-thienyl isomers or fused heterocycles (e.g., benzothiophene).
Evaluate changes via cytotoxicity assays (e.g., MTT) and computational models (e.g., CoMFA) to correlate structural features with activity .
How should researchers address contradictory bioactivity data across studies?
- Verify purity: Re-examine HPLC/MS data to rule out batch variability.
- Standardize assays: Use identical cell lines, incubation times, and controls.
- Explore synergies: Test combinatorial effects with adjuvants (e.g., efflux pump inhibitors).
Cross-validation with transcriptomic or proteomic profiling can identify off-target interactions that explain discrepancies .
What comparative analyses are meaningful between this compound and other isonicotinamide derivatives?
Compare:
- Solubility profiles: LogP measurements (shake-flask method) vs. derivatives with polar substituents.
- Thermal stability: TGA/DSC to determine decomposition temperatures. Derivatives with bulkier groups (e.g., tert-butyl) often exhibit higher stability .
- Bioavailability: Parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption.
What methodologies assess the compound’s stability under storage and experimental conditions?
- Forced degradation studies: Expose to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC.
- Long-term stability: Store at -20°C under argon; test aliquots monthly for 12 months.
How can solubility limitations be overcome for in vivo studies?
- Co-solvents: Use cyclodextrins or PEG-400 in saline (≤10% v/v).
- Prodrug design: Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to enhance aqueous dispersion .
What preclinical models are suitable for evaluating toxicity and pharmacokinetics?
- In vitro: HepG2 cells for hepatotoxicity; hERG assay for cardiac risk.
- In vivo: Rodent models (e.g., Sprague-Dawley rats) for acute toxicity (LD50) and ADME profiling (plasma t½, Cmax).
Metabolite identification via LC-MS/MS is critical to detect reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
